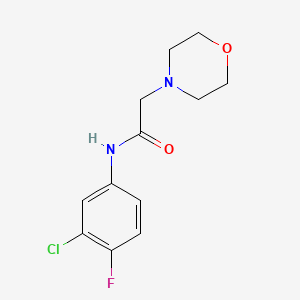

N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

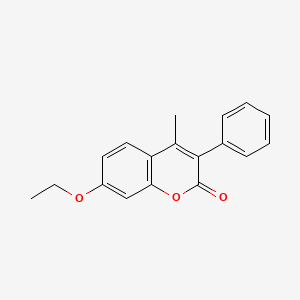

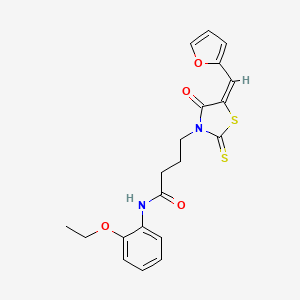

N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide, also known by its chemical structure C29H37ClFN5O4 , is a synthetic compound with potential pharmaceutical applications. Let’s explore its various aspects:

Synthesis Analysis

The synthesis of this compound involves the combination of specific precursors. While I don’t have access to specific synthetic procedures, it likely follows established protocols for quinazolinone derivatives. Researchers may employ various synthetic routes, including condensation reactions, cyclizations, and functional group transformations.

Molecular Structure Analysis

The molecular formula of N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide indicates its composition of 29 carbon atoms, 37 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 5 nitrogen atoms, and 4 oxygen atoms. The presence of the morpholine ring suggests potential interactions with biological targets.

Chemical Reactions Analysis

Mechanism of Action

Understanding the mechanism of action requires further research. Scientists would explore its interactions with cellular components, receptors, or enzymes. Hypothetically, N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide might modulate specific pathways, affecting cell growth, signaling, or metabolism.

Physical and Chemical Properties Analysis

- Solubility : It exhibits slight solubility in chloroform, dimethyl sulfoxide (DMSO), and methanol.

- Form : The compound appears as a solid.

- Color : Its color ranges from light yellow to yellow.

Safety and Hazards

Future Directions

- Biological Evaluation : Investigate its biological activity, including potential anticancer, antimicrobial, or anti-inflammatory effects.

- Structure-Activity Relationship (SAR) : Explore modifications to enhance potency or selectivity.

- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.

- Clinical Trials : If promising, consider preclinical and clinical studies.

Aplicaciones Científicas De Investigación

Anti-inflammatory and Antifungal Applications

Research has explored the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide for potential anti-inflammatory and antifungal activities. For instance, Sunder and Maleraju (2013) synthesized novel derivatives demonstrating significant anti-inflammatory activity, highlighting its therapeutic potential in inflammation-related disorders (Sunder & Maleraju, 2013). Bardiot et al. (2015) identified derivatives as broad-spectrum antifungal agents against Candida and Aspergillus species, suggesting a role in combating fungal infections (Bardiot et al., 2015).

Potential Pesticide Derivatives

Olszewska et al. (2008) characterized new derivatives as potential pesticides, providing a basis for the development of novel agrochemicals (Olszewska, Pikus, & Tarasiuk, 2008).

DNA and Protein Binding Studies

Raj (2020) explored the DNA-binding interactions and protein-binding interactions of new paracetamol derivatives, including those related to N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide, indicating potential applications in the study of genetic material and protein dynamics (Raj, 2020).

Cytotoxic Activity

Ghorab et al. (2015) synthesized sulfonamide derivatives to screen for cytotoxic activity against cancer cell lines, demonstrating the compound's potential as a scaffold for anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).

Anticonvulsant Agents

Amir et al. (2012) synthesized and characterized compounds for in vivo anticonvulsant activity, highlighting the therapeutic prospects in epilepsy treatment (Amir, Asif, Ali, & Hassan, 2012).

Research in Sleep Disorders

Nirogi et al. (2019) developed a derivative as a novel, potent, selective, and orally active histamine H3 receptor inverse agonist with wake-promoting activity, indicating potential applications in treating sleep disorders (Nirogi et al., 2019).

Propiedades

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-morpholin-4-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFN2O2/c13-10-7-9(1-2-11(10)14)15-12(17)8-16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSHVGOECJPWFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-2-(morpholin-4-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2588537.png)

![methyl 2-((3,4-dimethylphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2588538.png)

![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2588542.png)

![N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2588545.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2588552.png)